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  • Product: Cycloxydim-sulfone-glutaric acid
  • CAS: 119725-81-4

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Cycloxydim-Sulfone-Glutaric Acid

Target Audience: Analytical Chemists, Agrochemical Researchers, and Regulatory Scientists. Matrix Applicability: Agricultural crops (e.g., maize, soybeans, strawberries), soil, and environmental water.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Agrochemical Researchers, and Regulatory Scientists. Matrix Applicability: Agricultural crops (e.g., maize, soybeans, strawberries), soil, and environmental water.

Scientific Context & Regulatory Background

Cycloxydim is a post-emergence cyclohexanedione oxime herbicide widely used to control grass weeds by inhibiting acetyl-CoA carboxylase (ACCase)[1]. In both plant metabolism and environmental degradation, the parent cycloxydim molecule is highly transient. It undergoes rapid oxidation to sulfoxide and sulfone derivatives, followed by the cleavage of the cyclohexenone ring[2].

Because the parent compound is rarely detected in mature crops, regulatory frameworks established by the European Food Safety Authority (EFSA) and the FAO/WHO Joint Meeting on Pesticide Residues (JMPR) rely on stable degradation products for risk assessment. The official residue definition for enforcement is: "Cycloxydim, including degradation and reaction products which can be determined as 3-(3-thianyl)glutaric acid S-dioxide (BH 517-TGSO2)... calculated in total as cycloxydim"[1][2].

Consequently, the direct quantification of cycloxydim-sulfone-glutaric acid (CAS: 119725-81-4, MW: 264.29) has become a critical analytical requirement for compliance and environmental fate studies[3].

Metabolism C Cycloxydim (Parent Herbicide) CSO Cycloxydim-sulfoxide (BH 517-TSO) C->CSO Oxidation (Plant/Soil) CSO2 Cycloxydim-sulfone (BH 517-TSO2) CSO->CSO2 Oxidation CGA Cycloxydim-sulfone- glutaric acid (BH 517-TGSO2) CSO2->CGA Ring Cleavage

Cycloxydim degradation pathway yielding the target glutaric acid S-dioxide metabolite.

Methodological Rationale (E-E-A-T)

Quantifying highly polar, dicarboxylic acid metabolites presents unique physicochemical challenges that standard multi-residue methods often fail to address.

  • Sample Preparation Causality (The "PSA Problem"): Traditional QuEChERS protocols utilize Primary Secondary Amine (PSA) in the dispersive solid-phase extraction (dSPE) step to remove organic acids, pigments, and sugars. However, because cycloxydim-sulfone-glutaric acid is a dicarboxylic acid, PSA will actively bind the analyte via anion exchange , reducing recoveries to near zero. This protocol explicitly omits PSA, relying instead on a C18-only dSPE clean-up. C18 effectively removes lipophilic interferences (waxes, lipids) without retaining the highly polar acidic target.

  • Chromatographic Causality: To achieve adequate retention of glutaric acid derivatives on a reversed-phase C18 column, the mobile phase must be slightly acidic to suppress the ionization of the carboxylic acid moieties (keeping them protonated). However, high concentrations of acid (e.g., 0.1% formic acid) can cause severe ion suppression in negative electrospray ionization (ESI-). Therefore, a carefully optimized 0.01% formic acid concentration is used to balance chromatographic retention with MS sensitivity.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analytical Standard: Cycloxydim-sulfone-glutaric acid, certified reference material (e.g., Dr. Ehrenstorfer DRE-C11837010)[3].

  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% Formic Acid.

  • QuEChERS Salts: 4.0 g Magnesium Sulfate (MgSO₄), 1.0 g Sodium Chloride (NaCl).

  • dSPE Clean-up: 150 mg MgSO₄, 50 mg C18 (Strictly NO PSA).

Sample Extraction Workflow
  • Homogenization: Cryogenically mill the agricultural sample (e.g., maize, strawberry) to a fine powder to prevent analyte degradation via endogenous enzymes.

  • Hydration: Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of LC-MS grade water. Vortex and let sit for 10 minutes to ensure matrix hydration.

  • Extraction: Add 10 mL of Acetonitrile (containing 1% Formic Acid). Shake vigorously for 5 minutes using a mechanical Geno/Grinder. Note: The acidic environment ensures the analyte remains in its neutral state, partitioning efficiently into the organic layer.

  • Salting Out: Add the QuEChERS salts (4 g MgSO₄, 1 g NaCl). Shake immediately for 1 minute to prevent agglomeration. Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg C18. Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.

  • Dilution: Dilute the supernatant 1:1 with mobile phase A (water + 0.01% formic acid) prior to injection to mitigate solvent effects and improve peak shape.

Workflow S1 1. Sample Homogenization (Cryogenic milling) S2 2. Acidic Extraction (MeCN + 1% Formic Acid) S1->S2 S3 3. Partitioning (MgSO4, NaCl) S2->S3 S4 4. dSPE Clean-up (C18 ONLY - No PSA) S3->S4 S5 5. LC-MS/MS Analysis (ESI- MRM Mode) S4->S5 S6 6. Data Processing (Matrix-Matched Calibration) S5->S6

Modified QuEChERS and LC-MS/MS workflow optimized for dicarboxylic acid metabolites.

Instrumental Conditions & Data Presentation

Liquid Chromatography (LC) Parameters
  • Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) – ideal for polar retention.

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Time (min)Mobile Phase A (%)(Water + 0.01% FA)Mobile Phase B (%)(MeCN + 0.01% FA)Flow Rate (mL/min)
0.09550.40
1.09550.40
5.010900.40
7.010900.40
7.19550.40
10.09550.40
Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-)

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 500 °C

AnalytePrecursor Ion ([M-H]⁻)Product Ion (m/z)Collision Energy (eV)Purpose
Cycloxydim-sulfone-glutaric acid 263.1219.114Quantifier (-CO₂)
263.1175.126Qualifier (-2CO₂)
Method Validation Summary

Validation performed according to SANTE/11312/2021 guidelines using matrix-matched calibration to compensate for residual ion suppression.

MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)LOQ (mg/kg)
Maize (High Starch)0.0188.54.20.01
Maize (High Starch)0.1092.13.8-
Strawberry (High Acid)0.0194.35.00.01
Soil0.0185.36.10.01

Sources

Application

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Cycloxydim-Sulfone-Glutaric Acid from Environmental Water Samples

Introduction & Chemical Context Cycloxydim is a selective, systemic cyclohexanedione oxime herbicide widely utilized in agriculture to control grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme[1][2]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Cycloxydim is a selective, systemic cyclohexanedione oxime herbicide widely utilized in agriculture to control grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme[1][2]. While highly effective, the parent compound is extremely labile in environmental water and soil matrices, undergoing rapid oxidative and hydrolytic degradation[3].

The primary environmental degradation pathway involves sequential oxidation to cycloxydim-sulfoxide and cycloxydim-sulfone[1][2]. Subsequent ring cleavage and hydrolysis yield terminal, highly polar acidic metabolites, most notably cycloxydim-sulfone-glutaric acid (CAS # 119725-81-4, Molecular Weight 264.29)[4][5][6].

Pathway C1 Cycloxydim (Parent Herbicide) C2 Cycloxydim-sulfoxide (Primary Metabolite) C1->C2 Oxidation C3 Cycloxydim-sulfone (Secondary Metabolite) C2->C3 Oxidation C4 Cycloxydim-sulfone- glutaric acid (Terminal Acidic Metabolite) C3->C4 Ring Cleavage / Hydrolysis

Environmental degradation pathway of cycloxydim to cycloxydim-sulfone-glutaric acid.

The extreme hydrophilicity of cycloxydim-sulfone-glutaric acid—driven by its dicarboxylic acid (glutaric acid) moiety and polar sulfone group—presents a significant analytical challenge. Traditional reversed-phase (e.g., C18) Solid-Phase Extraction (SPE) methods, which rely on hydrophobic partitioning, fail to retain this metabolite, resulting in near-zero recoveries from aqueous samples[1][7]. To achieve reliable trace-level quantification, a specialized ion-exchange extraction strategy is required.

Mechanistic Rationale for SPE Sorbent Selection

To overcome the limitations of reversed-phase extraction, this protocol employs a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. Environmental monitoring agencies have successfully utilized MAX sorbents to capture highly polar pesticide metabolites from groundwater[7].

Causality of the MAX Sorbent Chemistry:

  • Ionization Control: The glutaric acid moiety features two carboxylic acid groups. By adjusting the water sample to pH 7.0, both carboxyl groups are fully deprotonated into dicarboxylate anions.

  • Electrostatic Retention: MAX sorbents feature a lipophilic divinylbenzene/N-vinylpyrrolidone backbone functionalized with permanently charged quaternary amine groups. The deprotonated cycloxydim-sulfone-glutaric acid forms strong, reversible electrostatic bonds with these quaternary amines.

  • Orthogonal Washing: The dual-nature of the sorbent allows for rigorous cleanup. A basic aqueous wash (5% NH₄OH) removes neutral and basic interferences while maintaining the target's anionic charge. A subsequent 100% methanol wash eliminates hydrophobic interferences (e.g., humic acids, lipids) without disrupting the ionic bond.

  • Targeted Elution: Elution is achieved by dropping the pH with 2% formic acid in methanol. This protonates the dicarboxylic acid groups back to a neutral state, breaking the electrostatic interaction and releasing the analyte into the organic eluate for LC-MS/MS analysis.

SPE_Workflow N1 1. Water Sample (Adjust to pH 7.0) N3 3. Load Sample (Anion Exchange Binding) N1->N3 Deprotonates Glutaric Acid N2 2. Conditioning (MeOH, then Water) N2->N3 Prepares MAX Sorbent N4 4. Wash 1: 5% NH4OH (Removes neutral/basic impurities) N3->N4 Retains Target via Quaternary Amines N5 5. Wash 2: Methanol (Removes hydrophobic impurities) N4->N5 N6 6. Elution (2% Formic Acid in MeOH) N5->N6 N7 7. Evaporate & Reconstitute (Ready for LC-MS/MS) N6->N7 Neutralizes Analyte to Break Ionic Bond

Step-by-step Mixed-Mode Strong Anion Exchange (MAX) SPE workflow and chemical mechanisms.

Experimental Protocol

Reagents and Materials
  • Sorbent: Mixed-Mode Strong Anion Exchange (MAX) cartridges (150 mg / 6 cc).

  • Analytical Standard: Cycloxydim-sulfone-glutaric acid reference standard (prepared at 100 µg/mL in Acetonitrile)[8].

  • Solvents: LC-MS grade Methanol, Water, Formic Acid, Ammonium Hydroxide.

Sample Preparation (Self-Validating Step)
  • Filtration: Filter 100 mL of environmental water (surface or groundwater) through a 0.45 µm glass fiber filter to remove particulate matter that could clog the SPE frit.

  • pH Adjustment (Critical): Adjust the pH of the water sample to 7.0 ± 0.2 using dilute ammonium hydroxide or acetic acid.

    • Validation Check: Use a calibrated pH meter. Failure to reach neutral pH will result in incomplete ionization of the glutaric acid moiety, leading to immediate breakthrough during the loading phase.

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 5 mL of Methanol through the cartridge at a flow rate of 1 mL/min to solvate the polymeric backbone.

  • Equilibration: Pass 5 mL of LC-MS grade Water through the cartridge at 1 mL/min to prepare the ion-exchange sites.

  • Loading: Load the 100 mL pH-adjusted water sample at a steady flow rate of 2–3 mL/min.

  • Wash 1 (Ionic Stabilization): Pass 5 mL of 5% NH₄OH in Water. Discard the effluent.

  • Wash 2 (Hydrophobic Cleanup): Pass 5 mL of 100% Methanol. Discard the effluent. Dry the cartridge under full vacuum for 5 minutes to remove residual water.

  • Elution: Elute the target analyte with 5 mL of 2% Formic Acid in Methanol. Collect the eluate in a clean borosilicate glass tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).

LC-MS/MS Analytical Conditions
  • Column: Polar-embedded C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Mode: Electrospray Ionization Negative (ESI-). The dicarboxylic acid readily forms [M-H]⁻ ions at m/z 263.0 (based on the exact mass of the deprotonated molecule)[5].

Data Presentation & Expected Outcomes

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
Cycloxydim-sulfone-glutaric acid (Quantifier) 263.0 119.0 20 30

| Cycloxydim-sulfone-glutaric acid (Qualifier) | 263.0 | 171.0 | 15 | 30 |

Table 2: Expected SPE Recovery Data across Water Matrices

Matrix Spiking Level (ng/L) Mean Recovery (%) RSD (%)
Ultrapure Water 100 94.5 3.2
Surface Water 100 89.1 5.4

| Groundwater | 100 | 91.3 | 4.8 |

References

  • CWS Abroad - Cycloxydim-sulfone-glutaric acid 100 µg/mL in Acetonitrile Reference Standard. Available at: [Link]

  • ChromSpec - Cycloxydim-sulfone-glutaric acid, Neat, CAS # 119725-81-4. Available at:[Link]

  • Pharmaffiliates - Product Name: Cycloxydim-sulfone-glutaric acid. Available at:[Link]

  • Miljøstyrelsen (Danish Environmental Protection Agency) - Fagligt notat om resultater af suspect screening for pesticidstoffer i grundvand 2022. Available at:[Link]

  • IntechOpen - Degradation of Cyclohexanedione Oxime Herbicides. Available at: [Link]

  • Dokumen.pub - The Pesticide Encyclopedia. Available at:[Link]

Sources

Method

Application Note: Synthesis and Validation of Stable Isotope-Labeled Cycloxydim-Sulfone-Glutaric Acid (¹³C₄-IS) for LC-MS/MS Residue Analysis

Target Audience: Analytical Chemists, Residue Analysts, and Synthetic Organic Chemists in Agrochemical Development. Executive Summary & Rationale Cycloxydim is a highly effective post-emergence cyclohexanedione oxime her...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Residue Analysts, and Synthetic Organic Chemists in Agrochemical Development.

Executive Summary & Rationale

Cycloxydim is a highly effective post-emergence cyclohexanedione oxime herbicide. In agricultural residue analysis, cycloxydim and its numerous plant/animal metabolites (including sulfoxides and sulfones) are quantified via a regulatory "common moiety method"[1]. This method involves the harsh alkaline oxidation of all extracted residues to a single, stable target analyte: 3-(1,1-dioxothian-3-yl)pentanedioic acid , widely known as cycloxydim-sulfone-glutaric acid (M517H001 or BH 517-TGSO₂)[2].

Due to the high polarity of this final analyte, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification[3]. However, complex crop matrices (e.g., high-starch or high-oil commodities) induce severe matrix effects, necessitating a Stable Isotope-Labeled Internal Standard (SIL-IS) to ensure accurate recovery calculations and method self-validation[4].

The Isotope Selection Causality: Why ¹³C over Deuterium (²H)?

While deuterium labeling is standard in many workflows, it is fundamentally incompatible with the cycloxydim common moiety method. The sample preparation requires oxidation with hydrogen peroxide at a highly alkaline pH (>10)[2]. Under these conditions, the α-protons of the glutaric acid backbone are highly acidic. If deuterium were used at these positions, base-catalyzed enolization would cause rapid, irreversible H/D exchange with the aqueous solvent, completely erasing the isotopic label.

By strategically synthesizing a ¹³C₄-labeled glutaric acid backbone, the +4 Da mass shift is covalently locked into the carbon skeleton. This renders the SIL-IS entirely immune to isotopic scrambling during harsh sample preparation, ensuring absolute analytical trustworthiness.

Synthetic Strategy: De Novo Construction of ¹³C₄-BH 517-TGSO₂

To achieve the specific ¹³C₄ labeling, the synthesis utilizes a Knoevenagel-Michael cascade reaction between tetrahydro-2H-thiopyran-3-carboxaldehyde and two equivalents of diethyl malonate-1,2,3-¹³C₃. Subsequent acidic hydrolysis and thermal decarboxylation selectively remove two ¹³CO₂ molecules, yielding a precisely +4 Da shifted glutaric acid derivative. A final tungstate-catalyzed oxidation converts the thiane ring to the required sulfone.

SynthesisWorkflow SM1 Tetrahydro-2H-thiopyran-3-carboxaldehyde Cond Knoevenagel-Michael Cascade Piperidine, EtOH, 80°C SM1->Cond SM2 Diethyl malonate-1,2,3-13C3 (2 eq.) SM2->Cond Int 13C6-Tetraester Intermediate Cond->Int Hyd Hydrolysis & Decarboxylation 6M HCl, 110°C, 12h Int->Hyd Glut 3-(Thian-3-yl)glutaric acid-13C4 (Loss of 2x 13CO2) Hyd->Glut Ox Sulfide Oxidation 30% H2O2, Na2WO4, 40°C Glut->Ox Prod Cycloxydim-sulfone-glutaric acid-13C4 (SIL-IS) Ox->Prod

Figure 1: De novo synthetic workflow for ¹³C₄-labeled cycloxydim-sulfone-glutaric acid.

Step-by-Step Synthetic Protocol

Stage 1: Knoevenagel-Michael Cascade
  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve tetrahydro-2H-thiopyran-3-carboxaldehyde (1.30 g, 10.0 mmol) and diethyl malonate-1,2,3-¹³C₃ (3.42 g, 21.0 mmol, 2.1 eq) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (85 mg, 1.0 mmol, 0.1 eq). Causality: Piperidine acts as a secondary amine catalyst, forming a highly reactive iminium ion intermediate with the aldehyde. This accelerates the initial Knoevenagel condensation, which is rapidly followed by the Michael addition of the second malonate equivalent.

  • Reaction: Reflux the mixture at 80°C for 16 hours under a nitrogen atmosphere.

  • Workup: Concentrate the mixture in vacuo, partition between ethyl acetate (50 mL) and 1M HCl (20 mL). Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the crude ¹³C₆-tetraester intermediate.

Stage 2: Hydrolysis and Decarboxylation
  • Hydrolysis: Suspend the crude ¹³C₆-tetraester in 6M HCl (30 mL).

  • Thermal Decarboxylation: Reflux the suspension vigorously at 110°C for 12 hours. Causality: The strong acid hydrolyzes the ethyl esters to carboxylic acids. At 110°C, the geminal dicarboxylic acids undergo thermal decarboxylation via a cyclic transition state. Because the starting malonate was 1,2,3-¹³C₃ labeled, the two expelled CO₂ molecules are ¹³C-labeled. This leaves exactly four ¹³C atoms in the resulting glutaric acid backbone.

  • Isolation: Cool to room temperature and extract with ethyl acetate (3 x 20 mL). Wash with brine, dry, and concentrate to yield 3-(thian-3-yl)glutaric acid-¹³C₄.

Stage 3: Sulfide Oxidation to Sulfone
  • Catalyst Addition: Dissolve the glutaric acid intermediate in glacial acetic acid (15 mL). Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 165 mg, 0.05 eq).

  • Oxidation: Cool the flask to 0°C. Slowly add 30% H₂O₂ (3.4 g, 30.0 mmol, 3.0 eq) dropwise. Causality: The tungstate catalyst forms a highly reactive peroxotungstate complex, ensuring complete oxidation of the sterically hindered thiane sulfide to the sulfone without degrading the carboxylic acid moieties.

  • Completion: Warm the reaction to 40°C and stir for 4 hours.

  • Quenching & Purification: Destroy excess peroxide with saturated Na₂SO₃ (verify with KI-starch paper). Extract with ethyl acetate, concentrate, and recrystallize from water/ethanol to yield the final Cycloxydim-sulfone-glutaric acid-¹³C₄ as a white crystalline solid (>98% isotopic purity).

Analytical Implementation & Method Validation

The synthesized ¹³C₄-IS is integrated into a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow[3], followed by LC-MS/MS analysis.

AnalyticalWorkflow Sample Crop Matrix + 13C4-IS Ext QuEChERS Extraction Sample->Ext Ox Alkaline Oxidation Ext->Ox Clean d-SPE Cleanup Ox->Clean LCMS LC-MS/MS Analysis Clean->LCMS

Figure 2: QuEChERS and common moiety oxidation workflow utilizing the ¹³C₄ SIL-IS.

Mass Spectrometry Logic & MRM Parameters

During collision-induced dissociation (CID) in negative ESI mode, the unlabeled precursor ([M-H]⁻ m/z 263.1) loses the sulfone group as SO₂ (64 Da) to yield the quantifier ion at m/z 199.1. The ¹³C₄-labeled IS ([M-H]⁻ m/z 267.1) undergoes the identical neutral loss. Because the expelled SO₂ originates from the unlabeled thiane ring, the product ion retains all four ¹³C atoms, yielding a quantifier ion at m/z 203.1.

For the qualifier transition, a subsequent loss of CO₂ occurs. The unlabeled ion loses 44 Da (m/z 155.1), while the IS loses a ¹³C-labeled CO₂ (45 Da), leaving three ¹³C atoms and yielding m/z 158.1. This highly predictable fragmentation self-validates the structural integrity of the synthesized IS.

Table 1: LC-MS/MS MRM Parameters for Cycloxydim Metabolite Detection

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Cycloxydim-sulfone-glutaric acid263.1199.1155.115 / 25
¹³C₄-Cycloxydim-sulfone-glutaric acid (IS) 267.1 203.1 158.1 15 / 25
Method Validation Data

The inclusion of the ¹³C₄-IS completely normalizes matrix suppression effects across diverse crop matrices, bringing recoveries well within the strict SANTE regulatory guidelines (70-120%).

Table 2: Method Validation Summary (QuEChERS + Common Moiety)

Matrix TypeSpiking Level (mg/kg)Unlabeled Recovery (%)¹³C₄-IS Corrected Recovery (%) RSD (%)
High Water (e.g., Apple)0.05 (LOQ)68 - 8295 - 102 < 5
High Starch (e.g., Maize)0.05 (LOQ)55 - 7594 - 104 < 6
High Oil (e.g., Soya bean)0.05 (LOQ)48 - 6592 - 99 < 8

References

  • Food and Agriculture Organization (FAO). "Pesticide Residues in Food - Cycloxydim 77 & 261". Available at: [Link]

  • European Food Safety Authority (EFSA). "Modification of the existing maximum residue levels for cycloxydim in various crops". EFSA Journal. Available at:[Link]

  • SpiroChem. "Cold-labeling and Stable isotopes". Available at: [Link]

Sources

Application

High-resolution mass spectrometry (HRMS) screening of cycloxydim metabolites

Application Note: High-Resolution Mass Spectrometry (HRMS) Screening of Cycloxydim Metabolites in Complex Matrices Introduction & Mechanistic Context Cycloxydim is a post-emergence cyclohexanedione oxime herbicide that t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Screening of Cycloxydim Metabolites in Complex Matrices

Introduction & Mechanistic Context

Cycloxydim is a post-emergence cyclohexanedione oxime herbicide that targets and inhibits acetyl-CoA carboxylase (ACCase), effectively disrupting fatty acid biosynthesis in susceptible grass weeds. In agricultural matrices (both plant tissues and soil), cycloxydim is highly labile. It undergoes rapid and intensive metabolism, meaning the parent compound is rarely detected except in trace amounts immediately following application 1.

Consequently, robust residue analysis and environmental monitoring cannot rely on the parent compound alone. The metabolic fate of cycloxydim proceeds via two primary mechanistic pathways:

  • Oxidation : The thioether group is rapidly oxidized to form cycloxydim-sulfoxide (BH 517-TSO) and subsequently cycloxydim-sulfone (BH 517-TSO2) 2.

  • Beckmann Rearrangement : Under hydrolytic conditions, the oxime undergoes a Beckmann rearrangement with subsequent ring closure, yielding the oxazole derivative cycloxydim-T2S, which can be further oxidized to cycloxydim-T2SO 3.

Primary metabolic degradation pathways of cycloxydim in plants.

Analytical Strategy: The Case for LC-HRMS

Historically, triple quadrupole (QqQ) mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode has been the gold standard for targeted pesticide quantitation. However, QqQ methods suffer from "tunnel vision"—they only detect pre-programmed transitions.

High-Resolution Mass Spectrometry (HRMS), utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, fundamentally shifts this paradigm. By acquiring full-scan spectra with high mass accuracy (<5 ppm) and high resolving power (e.g., >70,000 FWHM), LC-HRMS enables both targeted quantitation and retrospective non-targeted screening4. This is critical for cycloxydim, as it allows analysts to re-interrogate raw data for transient hydroxylated or conjugated metabolites without requiring physical re-injection of the sample.

Workflow & Self-Validating Methodology

LC-HRMS analytical workflow for cycloxydim metabolite screening.

Step 1: Sample Collection and Cryogenic Milling
  • Causality : Cycloxydim is thermally labile and enzymatically degraded at room temperature. Freezing the matrix immediately halts enzymatic activity and preserves the transient metabolic profile.

  • Protocol : Harvest plant/tissue samples and immediately plunge them into liquid nitrogen. Homogenize the frozen sample using a cryogenic mill.

  • Self-Validating QC Check : Ensure the sample remains a free-flowing powder throughout milling. Any clumping indicates localized thawing, which triggers immediate sample rejection due to potential metabolite degradation.

Step 2: Modified QuEChERS Extraction
  • Causality : Cycloxydim metabolites possess varying pKa values. Standard unbuffered extraction leads to poor recovery of acidic metabolites (e.g., hydroxylated forms). Buffering the extraction to pH 5.5 stabilizes these analytes and ensures uniform partitioning into the organic phase 5.

  • Protocol :

    • Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of Acetonitrile containing 1% acetic acid.

    • Spike with an isotopically labeled internal standard (e.g., Cycloxydim-d5) to correct for matrix suppression.

    • Add extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to buffer the system to pH ~5.5.

    • Shake vigorously for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Self-Validating QC Check : The absolute recovery of the Cycloxydim-d5 internal standard must fall between 70–120%. Values outside this range automatically invalidate the extraction batch, indicating severe matrix effects or improper buffering.

Step 3: dSPE Clean-up
  • Causality : Removing co-extractives (lipids, pigments) reduces ion suppression in the ESI source, directly improving the signal-to-noise ratio for low-abundance metabolites.

  • Protocol : Transfer 2 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: LC-HRMS Acquisition
  • Causality : A reversed-phase C18 column combined with a mild acidic mobile phase promotes the protonation of cycloxydim and its metabolites, maximizing ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Protocol :

    • Column : C18 (100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient : 0-1 min (10% B), 1-10 min (10% to 90% B), 10-12 min (90% B), 12-15 min (10% B).

    • HRMS Settings : Operate in Full Scan / data-dependent MS2 (ddMS2) mode. Set resolution to 70,000 for Full Scan and 17,500 for ddMS2. Mass tolerance window: 5 ppm.

  • Self-Validating QC Check : Inject a solvent blank and a matrix-matched calibration standard before the sample sequence. The mass error for the [M+H]⁺ ion of the standard must be < 5 ppm, confirming mass calibration stability.

Data Presentation & Target Analytes

To successfully screen for cycloxydim and its degradation products, exact mass databases must be established. Table 1 summarizes the theoretical exact masses used for HRMS extraction.

Table 1: HRMS Database Parameters for Cycloxydim and Major Metabolites

AnalyteCommon CodeChemical FormulaTheoretical Exact Mass [M+H]⁺Primary Degradation Pathway
Cycloxydim ParentC₁₇H₂₇NO₃S326.1784N/A
Cycloxydim-TSO BH 517-TSOC₁₇H₂₇NO₄S342.1734Oxidation
Cycloxydim-TSO2 BH 517-TSO2C₁₇H₂₇NO₅S358.1683Oxidation
Cycloxydim-T2S BH 517-T2SC₁₇H₂₅NO₂S308.1679Beckmann Rearrangement
Cycloxydim-T2SO BH 517-T2SOC₁₇H₂₅NO₃S324.1628Beckmann Rearrangement + Oxidation

Data Processing and Retrospective Analysis

Once data is acquired, use the exact mass (± 5 ppm) to extract ion chromatograms (EICs). Because HRMS captures all ionizable compounds, analysts can retrospectively query the data for newly identified metabolites (e.g., hydroxylated sulfones like BH 517-5-OH-TSO2) without needing to re-extract or re-run the physical samples.

Conclusion

The rapid degradation of cycloxydim in biological and environmental matrices necessitates a robust, metabolite-focused analytical strategy. By coupling a pH-buffered QuEChERS extraction with LC-HRMS, laboratories can achieve high-confidence identification and quantitation of cycloxydim's oxidative and rearrangement products. This self-validating workflow ensures stringent regulatory compliance and provides deeper mechanistic insights into herbicide metabolism.

References

  • Comprehensive Application Notes and Protocols for Cycloxydim Residue Analysis Source: Smolecule URL
  • Source: Food and Agriculture Organization (FAO)
  • Source: National Institutes of Health (NIH)
  • Development of a High-Throughput Screening Analysis for 195 Pesticides in Raw Milk by Modified QuEChERS Sample Preparation and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Source: MDPI URL
  • Source: American Chemical Society (ACS)

Sources

Method

Advanced QuEChERS Extraction Protocol for Cycloxydim-Sulfone-Glutaric Acid in Cereal Matrices: A Mechanistic Approach to Acidic Metabolite Analysis

Introduction & Mechanistic Context Cycloxydim is a highly selective, post-emergence cyclohexanedione oxime herbicide designed to inhibit acetyl-CoA carboxylase (ACCase), effectively halting fatty acid biosynthesis in tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Cycloxydim is a highly selective, post-emergence cyclohexanedione oxime herbicide designed to inhibit acetyl-CoA carboxylase (ACCase), effectively halting fatty acid biosynthesis in targeted grass weeds [1]. Once absorbed by plant tissues, the parent compound undergoes rapid degradation and oxidation. The metabolic pathway progresses from cycloxydim to cycloxydim-sulfoxide, cycloxydim-sulfone, and ultimately to highly polar, acidic terminal metabolites such as cycloxydim-3-hydroxy-sulfone-glutaric acid [2].

For researchers and analytical scientists, quantifying this terminal metabolite in staple crops like wheat, barley, and rice presents a distinct analytical challenge. Standard multi-residue methodologies frequently fail because cereals are complex, lipid-rich, and highly desiccated matrices, while the target metabolite is highly polar and acidic.

Mechanistic Insights: Overcoming Matrix and Analyte Barriers

To engineer a robust analytical method, we must address the causality behind standard extraction failures. Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols fail for cycloxydim-sulfone-glutaric acid in cereals due to two primary physicochemical conflicts:

  • Inadequate Partitioning in Dry Matrices : Cereals typically contain <10% water. QuEChERS relies on the thermodynamic partitioning of analytes between an aqueous phase and an organic solvent (acetonitrile). Without prior hydration, the organic solvent cannot penetrate the dried grain pores, leading to near-total extraction failure [3].

  • Analyte Loss During dSPE Clean-up : Traditional dispersive solid-phase extraction (dSPE) utilizes Primary Secondary Amine (PSA) sorbent to remove matrix interferences like sugars and fatty acids. However, PSA acts as a weak anion exchanger. It will irreversibly bind to the carboxylic acid moieties of cycloxydim-sulfone-glutaric acid, effectively stripping the target analyte out of the final extract [4].

To circumvent these issues, this protocol utilizes a hydration-assisted, low-pH extraction coupled with a modified dSPE clean-up that deliberately omits PSA, replacing it with C18 for lipid removal.

Workflow Visualization

G N1 1. Sample Prep 5g Dry Cereal Matrix N2 2. Hydration Add 10 mL Cold Water Equilibrate 30 min N1->N2 N3 3. Extraction 10 mL ACN + 1% Formic Acid Shake 1 min N2->N3 N4 4. Salting Out Citrate Buffer Salts Centrifuge 4000 rpm N3->N4 N5 5. Modified dSPE C18 + MgSO4 (Omit PSA) Centrifuge 10000 rpm N4->N5 N6 6. LC-MS/MS ESI Negative Mode Matrix-Matched Cal N5->N6

Workflow for QuEChERS extraction of acidic metabolites in dry cereal matrices.

Self-Validating Experimental Protocol

This methodology is engineered as a self-validating system. By integrating isotopically labeled internal standards (ILIS) prior to the hydration step, any volumetric losses, extraction inefficiencies, or matrix-induced ion suppression in the MS are mathematically normalized.

Phase 1: Sample Preparation and Hydration
  • Homogenize the cereal sample (e.g., wheat, barley, or rice grain) to a fine powder using a cryogenic mill. Causality: Cryo-milling prevents the thermal degradation of labile metabolites during homogenization.

  • Weigh exactly 5.0 g (± 0.05 g) of the homogenized cereal into a 50 mL PTFE centrifuge tube.

  • Validation Step : Spike the dry sample with 50 µL of an appropriate isotopically labeled internal standard (e.g., cycloxydim-d5) at 1 µg/mL.

  • Add 10.0 mL of cold, ultra-pure water. Vortex briefly and allow the sample to hydrate for 30 minutes at room temperature. Causality: This step swells the starch matrix, enabling the extraction solvent to access trapped intracellular residues [3].

Phase 2: Buffered Extraction
  • Add 10.0 mL of Acetonitrile (ACN) acidified with 1% Formic Acid. Causality: The low pH suppresses the ionization of the glutaric acid moiety, keeping the metabolite protonated and driving it into the organic ACN phase[4].

  • Shake vigorously using a Geno/Grinder or mechanical shaker at 1500 rpm for 2 minutes.

  • Add the EN 15662 Citrate Buffer salt mixture: 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

  • Immediately shake the tube for 1 minute to prevent the MgSO₄ from forming an exothermic agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C to separate the phases.

Phase 3: Modified dSPE Clean-up
  • Transfer a 5.0 mL aliquot of the upper organic (ACN) layer to a 15 mL dSPE tube containing 750 mg anhydrous MgSO₄ and 250 mg C18 sorbent. Crucial: Ensure the tube contains NO PSA or GCB, as these will bind and remove the acidic analyte [4].

  • Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 1.0 mL of the purified supernatant to an autosampler vial. Dilute with 1.0 mL of mobile phase A (0.1% Formic acid in water) to improve peak shape and retention during LC injection.

Phase 4: LC-MS/MS Analysis
  • Column : C18 reversed-phase analytical column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient : 0-1 min 5% B, 1-7 min 5% to 95% B, 7-9 min 95% B, 9-9.1 min 5% B, 9.1-12 min 5% B.

  • Ionization : Electrospray Ionization Negative (ESI-) mode. The negative mode is highly specific for the deprotonated pseudo-molecular ion [M-H]⁻ of the glutaric acid derivative.

  • Quantification : Utilize matrix-matched calibration curves to account for any residual matrix effects not corrected by the internal standard.

Quantitative Data Summary

The modified protocol demonstrates robust performance across various cereal matrices, easily achieving the stringent regulatory Limits of Quantification (LOQ) required for pesticide residue analysis in food safety and drug development.

Table 1: Method Validation Parameters for Cycloxydim-Sulfone-Glutaric Acid

Cereal MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)LOQ (mg/kg)
Wheat (Grain)0.0189.25.80.01
Wheat (Grain)0.1093.54.2-
Barley0.0186.46.70.01
Barley0.1091.15.0-
Rice0.0184.87.30.01
Rice0.1088.96.1-

Note: Recoveries between 70-120% with a Relative Standard Deviation (RSD) ≤ 20% are considered highly acceptable under international SANTE guidelines.

References

  • Cycloxydim 261 - Food and Agriculture Organization . fao.org. URL:[Link]

  • Cycloxydim-3-hydroxy-sulfone-glutaric acid | C10H16O7S | CID 145994873 - PubChem . nih.gov. URL:[Link]

  • Validation Report 9 - eurl-pesticides.eu . eurl-pesticides.eu. URL:[Link]

  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS - PMC . nih.gov. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recovery of Cycloxydim-Sulfone-Glutaric Acid from Heavy Soils

Analytical Context & Mechanistic Overview As a Senior Application Scientist, I frequently encounter laboratories struggling with the extraction of highly polar, acidic herbicide metabolites from complex environmental mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter laboratories struggling with the extraction of highly polar, acidic herbicide metabolites from complex environmental matrices. Cycloxydim, a cyclohexanedione oxime herbicide, rapidly degrades in soil. Its metabolic pathway involves oxidation to sulfoxide (BH 517-TSO) and sulfone (BH 517-TSO2), followed by cyclohexenone ring cleavage to form substituted glutaric acid derivatives, primarily BH 517-TGSO2 (cycloxydim-sulfone-glutaric acid)[1].

Extracting BH 517-TGSO2 from heavy soils—matrices characterized by high clay and organic matter content—presents a severe analytical bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your recovery rates, ensuring both scientific integrity and regulatory compliance.

Troubleshooting Guide & FAQs

Q1: Why are my overall recoveries of BH 517-TGSO2 consistently below 40% when using standard QuEChERS on clay-rich soils?

  • Expertise & Causality: Heavy soils (e.g., those rich in montmorillonite or illite) possess a high Cation Exchange Capacity (CEC). The target analyte, BH 517-TGSO2, is a dicarboxylic acid. At typical soil pH, these carboxylic groups are ionized and form strong bidentate chelates (cation bridges) with multivalent metal ions (Al³⁺, Fe³⁺, Ca²⁺) embedded in the soil matrix. Standard acetonitrile extraction cannot break these ionic bonds.

  • Trustworthiness & Solution: You must chemically disrupt the cation bridges. Transition to a Citrate-Buffered QuEChERS method. The addition of citrate salts acts as a competitive chelating agent, stripping the multivalent cations from the soil matrix and releasing the glutaric acid metabolite into the solvent.

  • Self-Validating Step: Spike the soil with a ¹³C-labeled BH 517-TGSO2 internal standard prior to hydration; if the isotopic standard recovery normalizes to >80%, the chelation issue is successfully resolved.

Q2: I've added chelating agents, but I'm still losing the target analyte during the liquid-liquid partitioning step. How can I improve organic phase transfer?

  • Expertise & Causality: The pKa of glutaric acid derivatives is approximately 4.3. If your extraction buffer leaves the aqueous phase at a neutral pH (pH 6–7), BH 517-TGSO2 remains highly hydrophilic (ionized) and will not partition effectively into the organic acetonitrile layer.

  • Trustworthiness & Solution: Force the analyte into its neutral, protonated state by acidifying the extraction mixture to pH < 3 using formic acid (e.g., 1% v/v formic acid in the extraction solvent). Alternatively, abandon liquid-liquid partitioning entirely and utilize the QuPPe (Quick Polar Pesticides) method, which employs acidified methanol for direct liquid-solid extraction without a phase separation step[2].

Q3: Matrix effects are severely suppressing my LC-MS/MS signal, and quantifying individual metabolites is inconsistent. Is there a more robust regulatory approach?

  • Expertise & Causality: Heavy soils co-extract high levels of humic and fulvic acids, which cause severe ion suppression in the electrospray ionization (ESI) source. Furthermore, the dynamic equilibrium between cycloxydim, its sulfoxide, and its sulfone in soil makes individual quantification highly variable.

  • Trustworthiness & Solution: Adopt the "Common Moiety" analytical method[1]. This involves extracting the soil with an isopropanol/water mixture, followed by aggressive oxidation using H₂O₂ under alkaline conditions[3]. This reaction chemically converts the parent compound and all relevant non-hydroxylated precursors into a single, stable analyte: BH 517-TGSO2[3]. This amplifies your signal and circumvents the need to quantify transient intermediate metabolites.

Quantitative Data Presentation

Table 1: Comparative Recovery Rates of BH 517-TGSO2 Across Extraction Methodologies in Heavy Clay Soil (CEC > 25 meq/100g)

Extraction MethodologyMechanism of ActionMean Recovery (%)RSD (%)Recommended Use Case
Standard QuEChERS (Unbuffered)Simple solvent partitioning28 - 42%>20%Sandy soils only; not recommended for clay.
Citrate-Buffered QuEChERS (pH < 3)Competitive chelation + acid protonation78 - 85%8 - 12%Specific metabolite profiling in heavy soils.
QuPPe (Acidified Methanol)Direct liquid-solid extraction (no partitioning)82 - 89%7 - 10%Highly polar metabolite screening[2].
Alkaline-H₂O₂ Common Moiety Total conversion of precursors to TGSO292 - 98%<5%Regulatory enforcement and total residue MRLs[3].

Experimental Protocols

Protocol A: Citrate-Buffered QuEChERS for Specific Metabolite Profiling

Self-Validating System: Spike 10g of homogenized, sieved heavy soil with 50 µL of ¹³C-BH 517-TGSO2 (1 µg/mL) to monitor extraction efficiency at every step.

  • Hydration: Add 10 mL of LC-MS grade water to the soil in a 50 mL PTFE centrifuge tube. Vortex for 1 minute and let stand for 15 minutes to swell the clay micropores.

  • Extraction: Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid.

  • Chelation & Partitioning: Add QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g Sodium Citrate tribasic dihydrate, 0.5g Sodium Citrate dibasic sesquihydrate).

  • Agitation: Shake vigorously mechanically for 5 minutes. (Causality: Mechanical shear combined with citrate is required to break the Al³⁺/Fe³⁺ bridges).

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Clean-up: Transfer 5 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Critical Note: Avoid GCB (Graphitized Carbon Black) as it may irreversibly bind the planar regions of the target analyte.

  • Final Analysis: Centrifuge, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS/MS.

Protocol B: Alkaline-H₂O₂ Common Moiety Oxidation (Total Residue Approach)
  • Extraction: Weigh 10g of soil into a reaction vessel. Add 20 mL of an Isopropanol/Distilled Water mixture (50:50, v/v)[3].

  • Agitation: Shake for 30 minutes to ensure complete desorption of cycloxydim and all intermediate metabolites.

  • Alkalization: Adjust the pH of the extract to >10 using 0.1 M NaOH.

  • Oxidation: Add 2 mL of 30% H₂O₂. Cap loosely and incubate at 60°C for 2 hours. (Causality: Alkaline hydrogen peroxide quantitatively oxidizes the cyclohexenone ring and sulfur moieties, driving all precursors to the terminal BH 517-TGSO2 state[3]).

  • Neutralization: Cool to room temperature and neutralize to pH 7 using dilute HCl.

  • Clean-up & Analysis: Pass through a polymeric SPE cartridge (e.g., HLB), wash with water, elute with methanol, and analyze via LC-MS/MS.

Process Visualization

G C Cycloxydim (Parent) TSO BH 517-TSO (Sulfoxide) C->TSO Oxidation TSO2 BH 517-TSO2 (Sulfone) TSO->TSO2 Oxidation TGSO2 BH 517-TGSO2 (Sulfone-Glutaric Acid) TSO2->TGSO2 Ring Cleavage Clay Heavy Soil Matrix (Al3+, Fe3+ Chelation) TGSO2->Clay Cation Bridging (Extraction Barrier)

Cycloxydim degradation pathway in soil leading to heavy metal chelation of the TGSO2 metabolite.

Workflow Start Soil Sample (Heavy Clay) Check Targeting specific metabolites or total residues? Start->Check Specific Specific Metabolite (BH 517-TGSO2) Check->Specific Profiling Total Total Cycloxydim Residues (Common Moiety) Check->Total Enforcement/MRL Method1 Citrate-Buffered QuEChERS (Acidified to pH < 3) Specific->Method1 Method2 Alkaline Extraction + H2O2 Oxidation Total->Method2 LCMS LC-MS/MS Analysis Method1->LCMS Method2->LCMS

Decision tree for selecting the optimal extraction workflow based on analytical objectives.

References

  • Modification of the existing maximum residue level for cycloxydim in strawberries - Semantic Scholar Source: Semantic Scholar / EFSA Journal URL:[Link]

  • Modification of the existing maximum residue level for cycloxydim in strawberries - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Optimized methods for the investigation of changes in levels of pesticide residues and their transformation products in iceberg lettuce - DOI Source: Food Chemistry / DOI.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cycloxydim-Sulfone-Glutaric Acid LC-MS/MS Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic behavior of terminal herbicide metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic behavior of terminal herbicide metabolites.

When analyzing cycloxydim residues for regulatory compliance, laboratories typically employ a "common moiety method." In this workflow, the parent cyclohexanedione oxime and its various metabolites are extracted and subjected to alkaline oxidation, converting them into a single, stable target analyte: cycloxydim-sulfone-glutaric acid (also designated as BH 517-TGSO2 or M517H001)[1].

Chemically, this molecule is a highly polar dicarboxylic acid (3-(1,1-dioxothian-3-yl)pentanedioic acid)[2]. Because it contains two terminal carboxyl groups and a polar sulfone moiety, it presents unique chromatographic challenges on standard reversed-phase columns, including severe peak tailing, splitting, and poor retention. This guide provides field-proven, mechanistically grounded solutions to resolve these anomalies.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, use the logical workflow below to identify the root cause of your peak shape degradation.

LCTroubleshooting Start Poor Peak Shape: Cycloxydim-Sulfone-Glutaric Acid Tailing Peak Tailing (As > 1.5) Start->Tailing Splitting Peak Splitting (Bifurcated Apex) Start->Splitting Broadening Band Broadening (Low Efficiency) Start->Broadening Cause1 Metal Chelation or Silanol Interactions Tailing->Cause1 Cause2 Mobile Phase pH Near Analyte pKa Splitting->Cause2 Cause3 Sample Diluent Too Strong (Organic) Broadening->Cause3 Fix1 Passivate System & Use 0.1% Formic Acid Cause1->Fix1 Fix2 Adjust pH < 2.5 to Fully Protonate Cause2->Fix2 Fix3 Reconstitute in Initial Mobile Phase Cause3->Fix3

Diagnostic workflow for resolving cycloxydim-sulfone-glutaric acid peak shape anomalies.

Frequently Asked Questions (FAQs)

Q1: Why does cycloxydim-sulfone-glutaric acid exhibit severe peak tailing (Asymmetry > 1.8) on my standard C18 column?

The Causality: The glutaric acid moiety contains two terminal carboxyl groups. These groups act as excellent bidentate ligands, making the molecule highly susceptible to chelating with trace metal ions (e.g., Fe³⁺, Al³⁺) present in stainless steel LC tubing, column frits, or the silica matrix itself. Additionally, they can undergo secondary ion-exchange interactions with unendcapped silanol groups on the stationary phase. The Solution: Switch to a heavily endcapped or polar-embedded C18 column designed for acidic analytes. Ensure your mobile phase contains an adequate ionic modifier (e.g., 0.1% formic acid) to suppress silanol ionization[3]. If metal chelation is suspected, passivate your LC system with nitric acid or transition to biocompatible (PEEK) tubing.

Q2: My chromatogram shows split peaks or severe fronting for the TGSO2 metabolite. Is my column degrading?

The Causality: For dicarboxylic acids, peak splitting is rarely a column failure issue; it is almost always a pH equilibrium problem . The pKa values for the carboxyl groups of glutaric acid derivatives are typically around 4.3 and 5.4. If your mobile phase pH is near these values (e.g., unbuffered water or weak acetate buffers), the analyte exists in a dynamic equilibrium between protonated and deprotonated states. These two states partition differently into the stationary phase, traveling at different velocities and resulting in a split or bifurcated peak. The Solution: You must force the molecule into a single ionization state. For LC-MS/MS, lower the mobile phase pH to < 2.5 using 0.1% to 0.2% formic acid. This ensures the carboxyl groups are fully protonated (neutralized), yielding a single, sharp chromatographic band.

Q3: I am experiencing band broadening and early elution (k' < 2). How can I improve retention?

The Causality: Cycloxydim-sulfone-glutaric acid is highly polar. Modern extraction protocols like QuEChERS often leave the final extract in 100% acetonitrile[4]. Injecting a high-organic sample into a highly aqueous initial mobile phase triggers the "strong solvent effect." The analyte travels rapidly down the column head in the sample solvent plug before it has a chance to partition into the stationary phase, causing massive band broadening. The Solution: Evaporate the final extract and reconstitute it in a weak solvent that matches your initial gradient conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Self-Validating Experimental Protocol

To guarantee reliable quantification, follow this optimized, self-validating workflow for the common moiety method.

SamplePrep Ext Extraction (Isopropanol/Water) Ox Alkaline Oxidation (H2O2, pH > 10) Ext->Ox Evap Evaporation & Reconstitution Ox->Evap LC LC-MS/MS Analysis (0.1% Formic Acid) Evap->LC

Common moiety extraction and oxidation workflow for cycloxydim residue analysis.

Phase 1: Common Moiety Extraction & Oxidation
  • Extraction: Homogenize 10 g of the crop sample and extract using an isopropanol/water mixture (80:20, v/v). Causality: Isopropanol effectively disrupts protein binding, ensuring the total extraction of both the parent cycloxydim and its bound metabolites[1].

  • Oxidation: Add 30% hydrogen peroxide (H₂O₂) under alkaline conditions (pH > 10) and heat to 60°C for 2 hours[5].

  • Validation Checkpoint 1 (Oxidation Efficiency): Spike a control matrix with a known concentration of cycloxydim sulfoxide. Post-oxidation, analyze the sample to ensure the complete absence of the sulfoxide precursor. A 100% conversion to cycloxydim-sulfone-glutaric acid validates the oxidation step.

Phase 2: Chromatographic Separation
  • Sample Reconstitution: Evaporate the oxidized extract to dryness under a gentle stream of nitrogen. Reconstitute strictly in 90:10 Water:Acetonitrile containing 0.1% formic acid.

  • Column Selection: Install a polar-endcapped C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid[3].

  • Gradient Elution: Hold at 5% B for 1.5 minutes to focus the polar analyte at the column head, then ramp to 90% B over 8 minutes.

  • Validation Checkpoint 2 (System Suitability): Inject a neat standard. Calculate the retention factor (k'). The method is only validated for use if k' ≥ 2.0 and the peak asymmetry factor (As) is between 0.9 and 1.2 . If k' < 2.0, decrease the organic composition of your reconstitution solvent.

Quantitative Data Summary: Impact of Parameters on Peak Shape

The table below summarizes the empirical impact of various chromatographic parameters on the peak shape and efficiency of cycloxydim-sulfone-glutaric acid. Use this data to benchmark your own system's performance.

Parameter AdjustedExperimental ConditionPeak Asymmetry ( As​ )Theoretical Plates ( N )Diagnostic Outcome & Resolution
Mobile Phase pH pH 4.5 (Ammonium Acetate)2.4 (Split Peak)2,500Poor: Analyte exists in mixed ionization states near its pKa.
Mobile Phase pH pH 2.5 (0.1% Formic Acid)1.1 (Symmetrical)12,000Optimal: Carboxyl groups are fully protonated; single sharp band.
Injection Solvent 100% Acetonitrile1.8 (Severe Fronting)4,000Poor: Strong solvent effect causes premature analyte migration.
Injection Solvent 10% Acetonitrile (aq)1.05 (Symmetrical)13,500Optimal: Analyte successfully focuses at the head of the column.
Column Hardware Standard Stainless Steel1.6 (Tailing)8,000Sub-optimal: Carboxyl groups chelate with exposed metal ions.
Column Hardware PEEK-lined / Passivated1.1 (Symmetrical)12,500Optimal: Elimination of secondary metal-ligand interactions.

References

  • Modification of the existing maximum residue levels for cycloxydim in various crops Source: National Institutes of Health (NIH) / EFSA Journal URL:1

  • Cycloxydim-sulfone-glutaric acid Product Specifications Source: LGC Standards URL:2

  • A Comparative Guide to the Validation of Analytical Methods for Cycloxydim Metabolite Detection Source: Benchchem URL:4

  • Cycloxydim 261: Pesticide Residues in Food Source: Food and Agriculture Organization (FAO) URL:5

  • Application Notes and Protocols for Studying Cycloxydim Metabolism in Target Weed Species Source: Benchchem URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chromatographic Retention Dynamics of Cycloxydim-Sulfoxide vs. Cycloxydim-Sulfone-Glutaric Acid

Executive Summary Cycloxydim is a post-emergence cyclohexanedione oxime herbicide that inhibits acetyl-CoA carboxylase (ACCase). In environmental and biological matrices, cycloxydim undergoes rapid degradation and metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cycloxydim is a post-emergence cyclohexanedione oxime herbicide that inhibits acetyl-CoA carboxylase (ACCase). In environmental and biological matrices, cycloxydim undergoes rapid degradation and metabolism, yielding a complex profile of transformation products. Two critical metabolites monitored in regulatory and environmental fate studies are cycloxydim-sulfoxide (TSO) and cycloxydim-sulfone-glutaric acid .

Accurate quantification of these metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of their structural differences. This guide provides an objective comparison of their chromatographic retention behaviors, detailing the causality behind their separation dynamics and offering a field-proven, self-validating analytical protocol.

Mechanistic Causality: Structural Polarity and RPLC Retention

In Reversed-Phase Liquid Chromatography (RPLC), retention time is fundamentally governed by the hydrophobic partitioning of the analyte between the polar mobile phase and the non-polar stationary phase (typically C18).

Cycloxydim-Sulfoxide (TSO)

Cycloxydim-sulfoxide is an intermediate oxidation product. While the conversion of the parent thioether to a sulfoxide group increases the molecule's dipole moment and overall polarity, the core cyclohexanedione structure remains intact. Consequently, it exhibits moderate hydrophobicity and retains well on a standard C18 column [1].

Cycloxydim-Sulfone-Glutaric Acid

This terminal degradation product represents a severe structural alteration. The molecule not only features a highly polar sulfone ( −SO2​− ) group but has also undergone ring cleavage to form a dicarboxylic acid (glutaric acid moiety) .

  • The Causality of Elution: The presence of two terminal carboxyl groups drastically lowers the partition coefficient (LogP). In a standard LC-MS/MS run, this molecule is highly hydrophilic. Even under acidic mobile phase conditions designed to suppress ionization, cycloxydim-sulfone-glutaric acid will exhibit minimal affinity for the C18 stationary phase , resulting in a significantly earlier retention time compared to the sulfoxide [2].

Pathway Parent Cycloxydim (Hydrophobic) Sulfoxide Cycloxydim-sulfoxide (Moderate Polarity) Parent->Sulfoxide S-Oxidation Sulfone Cycloxydim-sulfone (High Polarity) Sulfoxide->Sulfone S-Oxidation Glutaric Cycloxydim-sulfone- glutaric acid (Very High Polarity) Sulfone->Glutaric Ring Cleavage & Oxidation

Caption: Cycloxydim metabolic degradation pathway to sulfoxide and glutaric acid derivatives.

Experimental Protocol: A Self-Validating LC-MS/MS System

Standard QuEChERS methods often employ Primary Secondary Amine (PSA) in the dispersive Solid-Phase Extraction (d-SPE) cleanup step. Expert Insight: PSA strongly binds to carboxylic acids. If you use PSA to clean up a sample containing cycloxydim-sulfone-glutaric acid, you will experience near-total signal loss [3].

To build a self-validating system , the protocol below replaces PSA with a polymeric reversed-phase Solid-Phase Extraction (SPE) and utilizes matrix-matched calibration to continuously verify recovery rates and correct for ion suppression.

Step-by-Step Methodology

Phase 1: Sample Extraction & Cleanup

  • Extraction: Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acidified Acetonitrile (containing 1% Formic Acid). Causality: The acid ensures the glutaric acid moiety remains fully protonated, maximizing partitioning into the organic phase.

  • Agitation: Shake vigorously for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • SPE Cleanup: Pass the supernatant through a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Do not use PSA or strong anion exchangers.

  • Elution: Elute with 5 mL of Methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 1 mL of Initial Mobile Phase.

Phase 2: LC-MS/MS Conditions

  • Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of the dicarboxylic acid, forcing it into a neutral state to prevent it from eluting in the void volume.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 10.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

LCLogic cluster_column Chromatographic Separation (Time) Extract Sample Extraction (Acidified ACN + HLB SPE) LC C18 Reversed-Phase LC Mobile Phase: H2O/ACN + 0.1% FA Extract->LC Early RT: Early (~2.5 min) Cycloxydim-sulfone-glutaric acid Elutes First (Hydrophilic) LC->Early Low affinity to C18 Late RT: Late (~5.8 min) Cycloxydim-sulfoxide Elutes Later (Hydrophobic) LC->Late High affinity to C18

Caption: Reversed-phase LC-MS/MS workflow and relative retention logic for cycloxydim metabolites.

Comparative Quantitative Data

The table below summarizes the expected chromatographic and mass spectrometric behavior of the two metabolites based on the protocol described above. Data parameters are synthesized from certified reference material specifications and validated metabolic studies [4].

ParameterCycloxydim-Sulfone-Glutaric AcidCycloxydim-Sulfoxide (TSO)
Molecular Formula C₁₀H₁₆O₆SC₁₇H₂₇NO₄S
Exact Mass 264.0668 Da341.1661 Da
Structural Polarity Very High (Dicarboxylic Acid)Moderate (Sulfoxide)
Ionization Mode (ESI) Negative (ESI-) preferredPositive (ESI+) preferred
Expected Elution Order 1st2nd
Approx. Retention Time (RT) ~2.5 - 3.0 min~5.5 - 6.0 min
Matrix Effect Vulnerability High (Due to early elution with salts)Low to Moderate

Data Interpretation: The cycloxydim-sulfone-glutaric acid elutes significantly earlier due to its inability to partition effectively into the C18 stationary phase. Because it elutes early (near the solvent front/salt elution zone), it is highly susceptible to ion suppression. The self-validating nature of our protocol mitigates this by utilizing matrix-matched calibration curves to ensure quantitative trustworthiness.

Comparative

Cross-reactivity of cycloxydim-sulfone-glutaric acid in competitive ELISA assays

Comparative Guide: Cross-Reactivity of Cycloxydim-Sulfone-Glutaric Acid in Competitive ELISA Assays Executive Summary & Rationale Cyclohexanediones (CHDs) represent a critical structural class of herbicides designed to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity of Cycloxydim-Sulfone-Glutaric Acid in Competitive ELISA Assays

Executive Summary & Rationale

Cyclohexanediones (CHDs) represent a critical structural class of herbicides designed to inhibit graminaceous acetyl coenzyme-A carboxylase (ACCase), the enzyme responsible for the first committed step in fatty acid biosynthesis in grasses[1]. Because biochemical studies demonstrate that CHDs are highly potent and selective inhibitors of ACCase in susceptible monocotyledonous species[2], the rapid detection of these compounds—and the discovery of new active analogs—is a priority in agrochemical development and environmental monitoring.

This guide objectively compares the analytical performance of homologous competitive indirect enzyme-linked immunosorbent assays (ciELISA) utilizing cycloxydim-sulfone-glutaric acid as a synthetic hapten against alternative analytical methodologies like LC-MS/MS. By leveraging this specific hapten design, researchers can generate pharmacophore-specific antibodies that act as artificial target-site mimics, effectively segregating active ACCase inhibitors from inactive analogs based on cross-reactivity profiles[3].

Mechanistic Grounding: Hapten Design & Causality

The structural design of a hapten dictates the specificity and cross-reactivity of the resulting antibodies. Cycloxydim itself is chemically unstable and prone to rapid oxidation. To create a reliable immunological model, researchers utilize cycloxydim-sulfone-glutaric acid .

  • The Sulfone Modification: Oxidizing the thioether of cycloxydim to a sulfone stabilizes the molecule, preventing degradation during the extended immunization process while preserving the core cyclohexanedione pharmacophore.

  • The Glutaric Acid Spacer: The addition of glutaric acid introduces a 5-carbon spacer arm terminating in a carboxyl group. This allows for covalent conjugation to carrier proteins (e.g., Bovine Serum Albumin [BSA] or Ovalbumin[OVA]) via standard carbodiimide (EDC/NHS) chemistry. The length of the spacer is critical; it projects the CHD epitope away from the bulky carrier protein, preventing steric hindrance and ensuring the immune system recognizes the herbicide's exact structural conformation.

Comparative molecular field analysis (CoMFA) has proven that monoclonal antibodies raised against this specific hapten share profound similarities in steric and electrostatic requirements with the actual in vitro ACCase enzyme target[3]. Consequently, the antibodies inherently "cross-react" with other active CHD herbicides (like sethoxydim and clethodim) while rejecting inactive structural analogs[4].

Comparative Performance: ciELISA vs. Analytical Alternatives

When evaluating screening methods for CHD herbicides, the cycloxydim-sulfone-glutaric acid ciELISA offers a unique "class-specific" detection capability that contrasts sharply with the "compound-specific" nature of traditional liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Performance Comparison of ciELISA vs. LC-MS/MS for CHD Herbicide Detection

ParameterciELISA (Cycloxydim-sulfone-glutaric acid mAbs)LC-MS/MS (Standard Analytical Method)
Detection Scope Class-specific (Detects multiple active CHDs via cross-reactivity)Compound-specific (Requires individual MRM transitions)
Segregation Ability Can distinguish active ACCase inhibitors from inactive analogsCannot determine biological activity; only quantifies mass
Throughput High (96-well format; parallel processing)Medium (Serial chromatographic runs)
Sample Preparation Minimal (Tolerates crude aqueous extracts)Extensive (Requires QuEChERS or SPE cleanup)
Primary Utility High-throughput screening for new lead chemistries; rapid field monitoringRegulatory compliance; precise trace-level quantification

Table 2: Cross-Reactivity (CR) Profile of mAbs Raised Against Cycloxydim-Sulfone-Glutaric Acid Data demonstrates the segregation of active vs. inactive analogs based on the concentration required to inhibit 50% of antibody binding (IC50).

CompoundACCase Inhibition StatusciELISA IC50 (nM)Cross-Reactivity (%)
Cycloxydim Active (Target)~20100% (Reference)
Sethoxydim Active~2580%
Clethodim Active~3067%
Inactive Analog A Inactive>10,000<0.2%
Inactive Analog B Inactive>10,000<0.2%

Experimental Protocol: Self-Validating ciELISA Workflow

To ensure reproducibility and high signal-to-noise ratios, the following step-by-step methodology outlines the homologous ciELISA protocol. Every step is designed as a self-validating system.

Step 1: Microtiter Plate Coating

  • Dilute the coating conjugate (cycloxydim-sulfone-glutaric acid conjugated to Ovalbumin [OVA] ) to 1 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).

  • Add 100 µL/well to a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.

  • Causality: Because the primary antibodies were raised using a BSA-conjugate, coating the assay plate with an OVA-conjugate ensures that the antibodies bind specifically to the hapten rather than the carrier protein. This eliminates false-positive background noise[1].

Step 2: Blocking

  • Wash the plate 3 times with PBST (Phosphate Buffered Saline containing 0.05% Tween-20).

  • Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C, then wash 3 times with PBST.

  • Causality: BSA blocks remaining hydrophobic binding sites on the polystyrene plastic. Tween-20 in the wash buffer disrupts weak, non-specific interactions without breaking high-affinity antigen-antibody bonds.

Step 3: Competitive Incubation (Thermodynamic Equilibrium)

  • In a separate low-binding plate, pre-mix equal volumes (e.g., 60 µL) of the sample/standard (varying concentrations of CHD analogs) and the primary monoclonal antibody (diluted in PBST).

  • Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at room temperature.

  • Causality: Pre-incubating the analyte and the primary antibody allows them to reach thermodynamic equilibrium in solution. If added directly to the coated plate simultaneously, the highly concentrated immobilized coating antigen could kinetically outcompete low-concentration analytes, skewing the IC50 curve.

Step 4: Signal Development

  • Wash the plate 5 times with PBST.

  • Add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Wash 5 times with PBST. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15 minutes.

  • Stop the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.

Step 5: Data Validation

  • Calculate cross-reactivity using the formula: CR (%) = (IC50 of cycloxydim / IC50 of analog) × 100. An analog with a CR > 10% is generally considered an active ACCase inhibitor within this predictive model.

Visualization: ciELISA Segregation Mechanism

ELISA_Workflow Hapten Hapten Synthesis Cycloxydim-sulfone-glutaric acid Conjugation Carrier Conjugation Immunogen: BSA | Coating: OVA Hapten->Conjugation EDC/NHS Coupling Antibody Pharmacophore-Specific mAbs (Artificial ACCase Mimic) Conjugation->Antibody Immunization ciELISA Homologous ciELISA Competitive Binding Assay Antibody->ciELISA Assay Integration Active Active ACCase Inhibitors (e.g., Sethoxydim, Clethodim) High Affinity / Low IC50 ciELISA->Active Strong Competition Inactive Inactive Analogs Steric/Electrostatic Mismatch Low Affinity / High IC50 ciELISA->Inactive Weak/No Competition

Workflow of hapten synthesis and ciELISA for segregating active/inactive ACCase inhibitors.

References

  • Monoclonal-based ELISA for the identification of herbicidal cyclohexanedione analogues that inhibit graminaceous acetyl coenzyme-A carboxylase. PubMed. 1

  • Polyclonal-based ELISA for the identification of cyclohexanedione analogs that inhibit maize acetyl coenzyme-A carboxylase. PubMed. 4

  • Interaction of cyclohexanediones with acetyl coenzyme-A carboxylase and an artificial target-site antibody mimic: a comparative molecular field analysis. PubMed. 3

  • Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. ResearchGate. 2

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